molecular formula C15H15Cl2N5O B6421212 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol CAS No. 890896-32-9

2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol

Cat. No.: B6421212
CAS No.: 890896-32-9
M. Wt: 352.2 g/mol
InChI Key: VNOZEAKKEWJJMJ-UHFFFAOYSA-N
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Description

2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The presence of the dichlorophenyl group and the butanol moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves nucleophilic aromatic substitution reactions where the dichlorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the butanol moiety: This can be done through alkylation reactions where the butanol group is attached to the nitrogen atom of the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanol moiety, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the dichlorophenyl group or the pyrazolo[3,4-d]pyrimidine core to modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with modified electronic properties.

    Substitution: Formation of substituted derivatives with potential changes in biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar heterocyclic core and exhibit comparable biological activities.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring and are studied for their therapeutic potential.

    1,2,3-Triazolo[4,5-d]pyrimidine derivatives: Known for their antitumor activities and structural similarity to the pyrazolo[3,4-d]pyrimidine core.

Uniqueness

2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol is unique due to the presence of the dichlorophenyl group and the butanol moiety, which contribute to its distinct chemical properties and biological activities. Its ability to interact with specific molecular targets and inhibit key enzymes sets it apart from other similar compounds.

Properties

IUPAC Name

2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O/c1-2-9(7-23)21-14-11-6-20-22(15(11)19-8-18-14)10-3-4-12(16)13(17)5-10/h3-6,8-9,23H,2,7H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOZEAKKEWJJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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